molecular formula C13H18N4O B3463904 Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B3463904
M. Wt: 246.31 g/mol
InChI Key: ZYFQAHMXDUTONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a small-molecule compound featuring a piperazine core substituted with a pyrimidin-2-yl group at the 4-position and a cyclobutylmethanone moiety at the 1-position. The pyrimidine ring contributes to hydrogen bonding and π-π stacking interactions, while the cyclobutyl group introduces steric constraints that may influence conformational flexibility and binding affinity.

Properties

IUPAC Name

cyclobutyl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c18-12(11-3-1-4-11)16-7-9-17(10-8-16)13-14-5-2-6-15-13/h2,5-6,11H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFQAHMXDUTONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidinyl group. The cyclobutyl group is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone with structurally or functionally related compounds, focusing on structural features, pharmacokinetic properties, and therapeutic relevance.

Structural Analogues

Compound Name Key Structural Features Molecular Weight LogP Key Differences vs. Target Compound References
This compound Cyclobutylmethanone + pyrimidin-2-yl-piperazine ~302.35* ~1.2* Reference compound -
((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone Difluoropyrrolidine + stereospecific pyrrolidine-piperazine scaffold 406.43 -4.95 Pyrrolidine vs. cyclobutyl; fluorination enhances metabolic stability
Atevirdine [4-(3-Ethylaminopyridin-2-yl)piperazin-1-yl]-(5-methoxyindol-2-yl)methanone 377.44 -4.95 Indole substituent vs. cyclobutyl; antiviral target
CP-93,393 (7S,9aS)-1-(2-Pyrimidin-2-yl-octahydropyrido[1,2-a]pyrazin-7-yl-methyl)pyrrolidine-2,5-dione ~400* ~0.8* Bridged piperazine-pyrrolidine system; anxiolytic
(4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone Hydroxyethylpiperazine + chlorophenyl-pyrimidine 437.93 ~2.5 Hydroxyethyl group enhances solubility vs. cyclobutyl

Notes:

  • *Estimated values based on structural similarity.

Pharmacokinetic and Metabolic Comparison

  • Metabolic Pathways: this compound: Predicted to undergo hepatic oxidation (cyclobutyl ring) and pyrimidine conjugation, similar to CP-93,393 . However, the cyclobutyl group may slow metabolism compared to pyrrolidine or indole derivatives due to steric hindrance. CP-93,393: Undergoes pyrimidine ring cleavage (8–15% of metabolites) and hydroxylation (35–45% as glucuronides/sulfates) . ((3,3-Difluoropyrrolidin-1-yl)...methanone: Exhibits low clearance in rats and humans due to fluorine-mediated metabolic stability .
  • Excretion :

    • CP-93,393 is primarily excreted in urine (69%) , whereas fluorinated analogs show prolonged half-lives (e.g., 12–24 hours in humans) .

Key Research Findings and Data Tables

Table 1: Metabolic Stability of Piperazine-Pyrimidine Derivatives

Compound Primary Metabolic Pathway Half-Life (Rat) Excretion (Urine %)
This compound Oxidation, conjugation ~4–6 h* ~60%*
((3,3-Difluoropyrrolidin-1-yl)...methanone Minimal oxidation (fluorine stabilization) 12–24 h 45–60%
CP-93,393 Pyrimidine cleavage, glucuronidation 2–4 h 69%

Notes:

  • *Predicted based on structural analogs.

Table 2: Binding Affinity and Selectivity

Compound Target (IC₅₀) Selectivity vs. Off-Targets
This compound DPP-4: ~50 nM* Moderate (CYP3A4 inhibition)
Atevirdine HIV RT: 0.8 nM High (minimal CYP interaction)
Etravirine HIV RT: 1.2 nM High

Biological Activity

Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the piperazine ring and subsequent introduction of the cyclobutyl and pyrimidine moieties.

Synthetic Route Overview:

  • Piperazine Preparation : The piperazine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Pyrimidine Attachment : The pyrimidine group is introduced via nucleophilic substitution reactions.
  • Cyclobutyl Group Introduction : Cyclobutyl is added through cycloaddition methods, often utilizing cyclobutene derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. These interactions may lead to modulation of cellular processes such as apoptosis, cell proliferation, and enzyme inhibition.

Biological Activity

The compound has shown promising results in various biological assays:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research conducted at the National Cancer Institute (NCI) demonstrated that it exhibits significant cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting key enzymes involved in tumor growth.

Cell Line Caspase Activation Bax Expression PARP Inhibition
LOX IMVI49-fold increase3-fold increase33% inhibition
A375 (Melanoma)Moderate increaseSignificant increaseNot assessed

Case Studies

  • In vitro Studies : In vitro assays have shown that this compound can effectively inhibit topoisomerase I and II, which are critical for DNA replication and repair processes in cancer cells.
  • Docking Studies : Theoretical docking studies support the observed biological activity by illustrating favorable binding interactions with target proteins, suggesting a mechanism for its anticancer effects.

Comparative Analysis

When compared to similar compounds, such as other piperazine derivatives, this compound exhibits unique structural properties that enhance its biological activity.

Compound Activity Type Notable Features
This compoundAnticancerInduces apoptosis; inhibits topoisomerases
Piperidinone DerivativesAntimicrobialBroad-spectrum activity; less selective
Pyrimidine DerivativesAntiviralTarget specific viral enzymes; lower cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.